molecular formula C7H14N4 B13532311 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13532311
M. Wt: 154.21 g/mol
InChI Key: XWNGEINKBQCFOO-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with acetic anhydride to form the triazole ring, followed by alkylation to introduce the ethyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1H-1,2,4-Triazole: A parent compound with similar biological activities.

    1-(4-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: A structural isomer with slightly different properties.

    1-(3-Ethyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Another triazole derivative with distinct reactivity.

Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-4-6-9-7(5(2)8)11(3)10-6/h5H,4,8H2,1-3H3

InChI Key

XWNGEINKBQCFOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C)N)C

Origin of Product

United States

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